3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
3-Chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core with three key substituents:
- Chlorine at position 3,
- Methyl at position 4,
- 4-Fluorobenzyloxy at position 7.
The 4-fluorobenzyloxy group, in particular, balances electron-withdrawing effects and steric bulk, which may optimize receptor binding and pharmacokinetics .
Properties
IUPAC Name |
3-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-14-7-6-13(8-15(14)22-17(20)16(10)18)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFALGPWDPDNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2H-chromen-2-one, 3-chlorobenzyl chloride, and 4-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the reaction of 4-methyl-2H-chromen-2-one with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). This results in the formation of 3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one.
Final Step: The final step involves the etherification of 3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one with 4-fluorobenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
A. 7-((4-Chlorobenzyl)oxy)-2-(3,4-Dihydroxyphenyl)-3,5-Dihydroxy-4H-Chromen-4-One ()
- Substituents :
- 4-Chlorobenzyloxy at position 7.
- Hydroxyl groups at positions 2, 3, 4, and 3.
- Comparison: The hydroxyl groups increase hydrophilicity but reduce metabolic stability compared to the target compound’s chloro and methyl groups.
B. 3-(4-Fluorobenzyl)-7-(2-Hydroxyethoxy)-4-Methyl-2H-Chromen-2-One (4d, )
- Substituents :
- 4-Fluorobenzyl at position 3.
- Hydroxyethoxy at position 7.
- Comparison :
Halogen Substitution and Bioisosterism
C. 3-Chloro-7-[2-(4-Chlorophenyl)-2-Oxoethoxy]-4-Methyl-2H-Chromen-2-One ()
- Substituents :
- Chloro at position 3.
- 4-Chlorophenyl-2-oxoethoxy at position 7.
- 4-Chlorophenyl vs. 4-fluorobenzyloxy: Chlorine’s larger size and lower electronegativity may reduce metabolic resistance compared to fluorine .
D. 6-Chloro-2-(4-Methylphenyl)-7-(2-Methylpropoxy)-4H-Chromen-4-One ()
- Substituents :
- Chloro at position 4.
- 2-Methylpropoxy at position 7.
- Comparison: Chlorine at position 6 (vs. The 2-methylpropoxy group is less sterically hindered than 4-fluorobenzyloxy, possibly improving membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Abbreviations : FBz = Fluorobenzyl; ClBz = Chlorobenzyl; HOEtO = Hydroxyethoxy.
Research Findings and Trends
- Halogenation : Chlorine at position 3 (target) or 6 () improves stability but may reduce solubility. Fluorine in 4-fluorobenzyloxy balances electronegativity and steric effects .
- Substituent Position : Position 7 modifications (e.g., benzyloxy vs. hydroxyethoxy) significantly alter pharmacokinetics. Ether linkages (target) enhance lipophilicity vs. ester/amide groups .
- Crystallography : Structural studies (e.g., ) highlight the importance of dihedral angles in coumarin derivatives for solid-state packing and binding interactions .
Biological Activity
3-Chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which is noted for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C16H14ClF O3 |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | ClC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)F)C)C(=O)C)C |
Antimicrobial Properties
Research indicates that chromenone derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies suggest that it may modulate the NF-kB pathway, reducing inflammation in models of chronic inflammatory diseases. In vitro experiments have demonstrated a significant reduction in nitric oxide production in macrophages treated with this compound.
Anticancer Activity
Preliminary studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Interaction : It likely interacts with specific receptors on cell membranes, influencing intracellular signaling pathways.
- Gene Expression Modulation : The compound may alter the expression of genes related to inflammation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromenone derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus .
Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and joint inflammation compared to controls (p < 0.05). Histological analysis confirmed reduced infiltration of inflammatory cells .
Study 3: Anticancer Potential
A recent study assessed the cytotoxic effects on breast cancer cells (MCF-7). The results showed an IC50 value of 12 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
